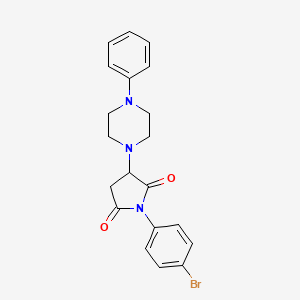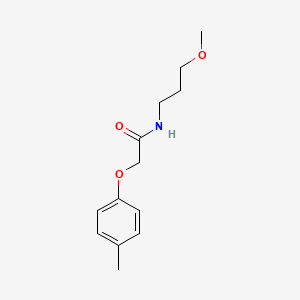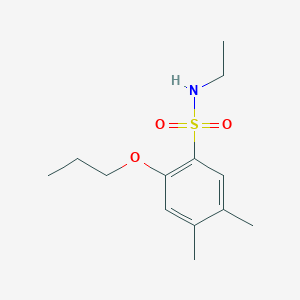
1-(4-bromophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly referred to as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a pyrrolidine derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery and development.
科学的研究の応用
BPP has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. BPP has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease.
作用機序
The exact mechanism of action of BPP is not fully understood, but it is believed to act through modulation of the GABAergic system. BPP has been shown to increase the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to an overall decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
BPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. BPP has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One of the advantages of BPP is its relatively simple synthesis method, which makes it readily available for laboratory experiments. BPP has also been shown to have low toxicity in animal studies, which makes it a potentially safe candidate for further development. However, one of the limitations of BPP is its poor solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for BPP research. One area of interest is the development of BPP analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of BPP's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of BPP and its potential side effects.
合成法
The synthesis of BPP involves the reaction of 4-bromobenzaldehyde, 4-phenyl-1,2,3,6-tetrahydropyridine, and succinic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent cyclization to form the pyrrolidine ring. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXFXTUWBKZIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062513.png)

![methyl 4-[(3-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5062530.png)

![1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5062540.png)
![4-[(4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5062545.png)
![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)
![2,4-dichloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5062561.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062582.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5062584.png)
![diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062603.png)
![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)